molecular formula C14H16N2O4S2 B5105963 N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide

N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide

Cat. No. B5105963
M. Wt: 340.4 g/mol
InChI Key: KXMQXAAHFTVRBL-UHFFFAOYSA-N
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Description

“N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O4S2 . It has an average mass of 340.418 Da and a monoisotopic mass of 340.055145 Da .

Scientific Research Applications

Anticancer and Antimicrobial Agent

The compound has been used in the design and synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents . These derivatives have shown significant inhibitory effects against certain cancer cell lines, and some have also exhibited excellent enzyme inhibition against carbonic anhydrase IX .

Inhibitor of Carbonic Anhydrase IX

The compound has been found to inhibit carbonic anhydrase IX , a gene that is overexpressed in many solid tumors . This makes it a potential target for discovering novel antiproliferative agents .

Organo-catalyst for Synthesis of Imidazoles

“N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide” has been used as an organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This method is environmentally friendly, high-yielding, cost-effective, and provides a safer and more economical alternative to hazardous Lewis acid-catalyzed methods .

Biophysical Experiments

The compound has been used in biophysical experiments to study the stabilization of CCG trinucleotide repeats . Water hydration and divalent metal ion interactions play a crucial role in this process .

Computer-Aided Molecular Design

“CCG-282242” is associated with the Chemical Computing Group (CCG) , which uses technology for research in computer-aided molecular design, informatics, and computational chemistry and biology . This technology is used by research chemists, biologists, and crystallographers at leading research and development institutions to discover new therapeutics and a myriad of consumer goods and products .

Research in Interdisciplinary Sciences

The compound “Z300644972” did not yield specific results. However, it’s worth noting that compounds with complex structures like this one are often used in interdisciplinary scientific research. They can be used in various fields, such as natural sciences, social sciences, and engineering, and may involve experiments, observations, surveys, or other forms of data collection .

Future Directions

The future directions for “N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide” and similar compounds could involve further exploration of their potential as antiproliferative agents, given their inhibitory effects on carbonic anhydrase IX . More research is needed to fully understand their mechanisms of action and potential applications in cancer treatment .

properties

IUPAC Name

4-(benzenesulfonamido)-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-2-15-21(17,18)14-10-8-12(9-11-14)16-22(19,20)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMQXAAHFTVRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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